molecular formula C13H13NO3 B2564633 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 302953-13-5

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B2564633
CAS RN: 302953-13-5
M. Wt: 231.251
InChI Key: MTFWFBGIIMPBAE-UHFFFAOYSA-N
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Description

“1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C13H13NO3 and a molecular weight of 231.25 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C1C2=CC©=CC©=C2N©C=C1C(O)=O . The InChI key is MTFWFBGIIMPBAE-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant Applications

Research has identified the significant role of quinoline derivatives as potent antioxidants. These compounds, including analogues like ethoxyquin, have been extensively studied for their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation, demonstrating their essential role in preventing spontaneous combustion due to high unsaturation levels of residual lipids. The study by de Koning (2002) highlights the superiority of certain analogues over ethoxyquin in cost and efficacy, such as hydroquin, which shares similar antioxidant properties and has been patented for use in fish meal preservation. The conversion of ethoxyquin into potent antioxidant derivatives upon storage further underscores the robust antioxidant mechanism these compounds offer, providing long-term protection against lipid oxidation in fish meals (de Koning, 2002).

Medicinal Chemistry and Drug Development

Quinoline derivatives, including the 8-hydroxyquinoline scaffold, have attracted significant interest for their broad spectrum of biological activities. These activities encompass anti-cancer, anti-viral, anti-fungal, and neuroprotective effects. The versatility of the 8-hydroxyquinoline core structure allows for synthetic modifications, producing a range of compounds targeting various therapeutic areas. Gupta et al. (2021) emphasize the potential of these derivatives in treating life-threatening diseases, highlighting their metal chelation properties which contribute to their pharmacological profiles. This review underscores the ongoing exploration and development of 8-hydroxyquinoline derivatives as novel agents for a multitude of diseases, signifying their importance in the realm of medicinal chemistry and drug development (Gupta, Luxami, & Paul, 2021).

Environmental and Industrial Applications

Quinoline derivatives also play a pivotal role in environmental and industrial applications, particularly in the treatment of wastewater and as bio-renewable chemical precursors. The review by Husain and Husain (2007) delves into the utilization of enzymes and redox mediators to degrade or transform recalcitrant organic pollutants, including carboxylic acids, in industrial effluents. This enzymatic approach, enhanced by redox mediators, significantly improves the efficiency of pollutant degradation, offering a promising avenue for environmental remediation. The exploration of enzymes like laccases and peroxidases, in conjunction with various redox mediators, showcases the potential of biotechnological strategies in mitigating the impact of harmful compounds on the ecosystem, emphasizing the versatility and environmental significance of quinoline derivatives (Husain & Husain, 2007).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, with the hazard statement H302 . It has a GHS07 pictogram and the signal word "Warning" . It is also classified as a combustible solid .

properties

IUPAC Name

1,6,8-trimethyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(15)10(13(16)17)6-14(11)3/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFWFBGIIMPBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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